5-(Chloromethyl)-1-methyl-1H-indazole

Medicinal Chemistry Organic Synthesis Nucleophilic Substitution

Researchers developing KRAS G12C inhibitors require precise regioisomeric control: the 5-chloromethyl-1-methylindazole scaffold cannot be substituted with other positions without losing biological activity. This electrophilic intermediate enables direct SN2 displacement or cross-coupling to install the pharmacophoric 1-methylindazol-5-yl motif validated in opnurasib. - **Key advantage:** N1-methyl substitution improves metabolic stability over NH-indazole analogs. - **Reactivity:** Chloromethyl handle for amines, thiols, or Suzuki-Miyaura coupling. - **Supply:** Reliable R&D quantities with full analytical data.

Molecular Formula C9H9ClN2
Molecular Weight 180.63 g/mol
CAS No. 1379250-86-8
Cat. No. B11910312
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Chloromethyl)-1-methyl-1H-indazole
CAS1379250-86-8
Molecular FormulaC9H9ClN2
Molecular Weight180.63 g/mol
Structural Identifiers
SMILESCN1C2=C(C=C(C=C2)CCl)C=N1
InChIInChI=1S/C9H9ClN2/c1-12-9-3-2-7(5-10)4-8(9)6-11-12/h2-4,6H,5H2,1H3
InChIKeyQZBBHHPGFSOUCG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(Chloromethyl)-1-methyl-1H-indazole Reactivity Profile


5-(Chloromethyl)-1-methyl-1H-indazole (CAS 1379250-86-8) is a heterocyclic organic compound belonging to the indazole family, characterized by a bicyclic structure comprising a benzene ring fused to a pyrazole ring, with a chloromethyl (-CH₂Cl) substituent at the 5-position and a methyl group at the N1 position [1]. The compound has the molecular formula C9H9ClN2 and a molecular weight of 180.63 g/mol, serving as a versatile electrophilic intermediate in medicinal chemistry for the synthesis of pharmacologically active molecules and functionalized indazole derivatives . Its XLogP3 is calculated as 2, indicating moderate lipophilicity, and its topological polar surface area is 17.8 Ų . The reactive chloromethyl group enables further functionalization through nucleophilic substitution and cross-coupling reactions, positioning this compound as a key building block in targeted small-molecule therapeutic development [1].

5-(Chloromethyl)-1-methyl-1H-indazole Regioisomeric Specificity


Procurement of 5-(Chloromethyl)-1-methyl-1H-indazole cannot be substituted with other regioisomeric chloromethyl indazoles due to position-dependent reactivity and biological target engagement that fundamentally alters synthetic outcomes and pharmacological profiles. The chloromethyl group at the 5-position of the 1-methylindazole scaffold exhibits distinct reactivity patterns compared to the 3-, 4-, 6-, or 7-position isomers . Specifically, the 5-substituted scaffold has been validated in advanced drug candidates such as opnurasib (a KRAS G12C inhibitor incorporating the 1-methyl-1H-indazol-5-yl motif), whereas regioisomers at other positions do not yield comparable biological activity due to altered spatial orientation and electronic distribution within the binding pocket [1]. Substitution at the N1 position with a methyl group also confers enhanced metabolic stability compared to unsubstituted NH-indazole analogs [2]. Furthermore, synthetic accessibility differs substantially: the 5-chloromethyl derivative serves as a direct precursor to 5-substituted indazole pharmacophores via nucleophilic displacement or cross-coupling, while alternative regioisomers require distinct synthetic routes and may exhibit different leaving group reactivity [3].

5-(Chloromethyl)-1-methyl-1H-indazole vs Regioisomeric Analogs


5- vs 3-Position Chloromethyl Displacement Reactivity

The 5-chloromethyl regioisomer exhibits distinct nucleophilic substitution reactivity compared to the 3-chloromethyl analog. For the 3-(chloromethyl)-1-methyl-1H-indazole comparator, reaction with piperazine under standard SN2 conditions (K2CO3, DMF, 80°C) yields 85% of the N-alkylated product . Quantitative yield data for identical conditions with the 5-chloromethyl isomer are not publicly reported; however, the electronic environment of the 5-position (para to the pyrazole N1 and meta to the fused benzene ring) differs fundamentally from the 3-position (ortho to the pyrazole N2), resulting in altered electrophilicity of the chloromethyl carbon. This position-dependent reactivity is critical for designing synthetic routes where regioselective functionalization is required .

Medicinal Chemistry Organic Synthesis Nucleophilic Substitution

5-Substituted Indazole in KRAS G12C Inhibitor Opnurasib

The 1-methyl-1H-indazol-5-yl scaffold is a critical pharmacophoric element in opnurasib (Novartis), a dual-state KRAS G12C inhibitor currently in clinical development for metastatic non-small cell lung cancer and brain metastases [1]. Opnurasib incorporates the 1-methyl-1H-indazol-5-yl moiety as a key structural component of its indazole-pyrazole-based spirocyclic framework (1-{6-[(4S)-4-(5-chloro-6-methyl-1H-indazol-4-yl)-5-methyl-3-(1-methyl-1H-indazol-5-yl)-1H-pyrazol-1-yl]-2-azaspiro[3.3]heptan-2-yl}prop-2-en-1-one). The 5-substituted regioisomer was specifically selected over alternative substitution patterns due to optimal spatial orientation for KRAS G12C binding pocket engagement [1][2]. In contrast, regioisomeric indazole scaffolds (e.g., 4-substituted or 6-substituted) are not present in this clinical candidate, and published SAR studies for 5-substituted indazoles as kinase inhibitors demonstrate potent activity against Rock2, Gsk3β, Aurora2, and Jak2, supporting the privileged nature of the 5-substitution pattern [2].

Oncology KRAS G12C Kinase Inhibition Medicinal Chemistry

5-Chloromethyl Derivative as a Synthetic Intermediate

A systematic literature search reveals no peer-reviewed studies reporting IC50 values, EC50 values, or target-specific inhibitory activity for 5-(Chloromethyl)-1-methyl-1H-indazole (CAS 1379250-86-8) as a final bioactive compound. This contrasts with 5-substituted indazole derivatives that have been evaluated as kinase inhibitors, where potent inhibition was identified for Rock2, Gsk3β, Aurora2, and Jak2 . The chloromethyl group of the target compound functions primarily as a reactive handle for further derivatization rather than as a pharmacophore itself . In the synthesis of HIV protease inhibitors (e.g., XR-835), 5-(chloromethyl)-1H-indazole (CAS 944904-22-7)—the N1-unsubstituted analog—serves as a key intermediate for condensation with a diazepine core, demonstrating the utility of the 5-chloromethyl substitution pattern as a synthetic entry point [1]. Procurement of this compound is therefore justified by its role as a versatile building block enabling the synthesis of diverse 5-substituted indazole pharmacophores, not by intrinsic biological activity.

Medicinal Chemistry Drug Discovery Synthetic Intermediate

5-(Chloromethyl)-1-methyl-1H-indazole Application Scenarios


KRAS G12C Inhibitor Analog Synthesis

Researchers developing novel KRAS G12C inhibitors can employ 5-(Chloromethyl)-1-methyl-1H-indazole as a key electrophilic building block to install the 1-methyl-1H-indazol-5-yl motif, a critical structural component of the clinical candidate opnurasib [1]. The chloromethyl group serves as a reactive handle for nucleophilic substitution or cross-coupling reactions to link the indazole core to pyrazole, spirocyclic, or other pharmacophoric elements. This approach has been validated in multiple patent filings describing indazole-based KRAS G12C inhibitors with demonstrated antitumor activity [2].

Kinase Inhibitor Library Synthesis

The compound enables efficient diversification of the 5-position of the 1-methylindazole scaffold through parallel synthesis workflows. As demonstrated in scaffold-oriented synthesis studies, 5-substituted indazoles exhibit potent inhibition across multiple kinase targets including Rock2, Gsk3β, Aurora2, and Jak2 . The reactive chloromethyl group facilitates rapid derivatization with diverse nucleophiles (amines, thiols, alcohols) or participation in Suzuki-Miyaura and Buchwald-Hartwig cross-couplings to generate structurally diverse compound libraries for kinase inhibitor screening .

Precursor for 5-Substituted Indazole Derivatives

5-(Chloromethyl)-1-methyl-1H-indazole is ideally suited for the synthesis of 5-aminomethyl, 5-alkoxymethyl, and 5-thiomethyl indazole derivatives via straightforward SN2 displacement. These transformations are foundational for generating compounds with enhanced solubility, altered lipophilicity, or specific binding interactions. The N1-methyl substitution provides metabolic stability advantages over unsubstituted NH-indazole analogs [3], making derivatives from this scaffold more suitable for progression into cellular and in vivo studies.

Bioisosteric Replacement in Lead Optimization

The indazole nucleus functions as an effective bioisostere for indoles and phenols, often yielding compounds with superior metabolic stability and oral bioavailability . 5-(Chloromethyl)-1-methyl-1H-indazole provides a direct entry point for introducing the 5-substituted-1-methylindazole bioisostere into lead compounds during medicinal chemistry optimization campaigns. This is particularly valuable for programs targeting serotonergic receptors (5-HT2 agonists), where chloromethyl-substituted indazoles have been identified as critical intermediates .

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